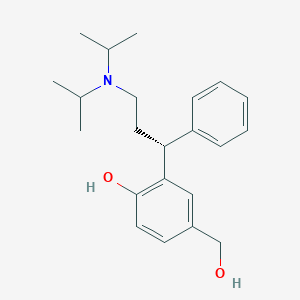
Desfesoterodine
Cat. No. B000916
Key on ui cas rn:
207679-81-0
M. Wt: 341.5 g/mol
InChI Key: DUXZAXCGJSBGDW-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08067594B2
Procedure details


(2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (Example 13, 830 g, 3.24 mol, 1.0 eq) was stirred in methanol (4150 mL, 5.0 mL/g). Diisopropylamine (1362 mL, 9.72 mol, 3.0 eq) was then added over 15 minutes via dropping funnel. The resulting solution was then stirred for one hour under nitrogen.
Quantity
830 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
O[CH:2]1[CH2:11][CH:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:18][OH:19])[CH:8]=2)[O:3]1.[CH:20]([NH:23][CH:24]([CH3:26])[CH3:25])([CH3:22])[CH3:21]>CO>[CH:20]([N:23]([CH:24]([CH3:26])[CH3:25])[CH2:2][CH2:11][CH:10]([C:9]1[CH:8]=[C:7]([CH2:18][OH:19])[CH:6]=[CH:5][C:4]=1[OH:3])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:22])[CH3:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
830 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1OC2=CC=C(C=C2C(C1)C1=CC=CC=C1)CO
|
|
Name
|
|
|
Quantity
|
4150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
1362 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was then stirred for one hour under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)N(CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)CO)O)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08067594B2
Procedure details


(2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (Example 13, 830 g, 3.24 mol, 1.0 eq) was stirred in methanol (4150 mL, 5.0 mL/g). Diisopropylamine (1362 mL, 9.72 mol, 3.0 eq) was then added over 15 minutes via dropping funnel. The resulting solution was then stirred for one hour under nitrogen.
Quantity
830 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
O[CH:2]1[CH2:11][CH:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH2:18][OH:19])[CH:8]=2)[O:3]1.[CH:20]([NH:23][CH:24]([CH3:26])[CH3:25])([CH3:22])[CH3:21]>CO>[CH:20]([N:23]([CH:24]([CH3:26])[CH3:25])[CH2:2][CH2:11][CH:10]([C:9]1[CH:8]=[C:7]([CH2:18][OH:19])[CH:6]=[CH:5][C:4]=1[OH:3])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:22])[CH3:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
830 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1OC2=CC=C(C=C2C(C1)C1=CC=CC=C1)CO
|
|
Name
|
|
|
Quantity
|
4150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
1362 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was then stirred for one hour under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)N(CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)CO)O)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
